2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

説明

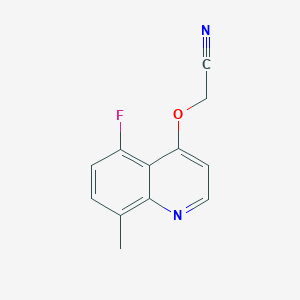

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is a fluorinated quinoline derivative featuring a substituted acetonitrile moiety. The compound’s structure integrates a quinoline core substituted with a fluorine atom at the 5-position and a methyl group at the 8-position, with an ether-linked acetonitrile group at the 4-position.

特性

分子式 |

C12H9FN2O |

|---|---|

分子量 |

216.21 g/mol |

IUPAC名 |

2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |

InChI |

InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3 |

InChIキー |

GVAALFOGTFNDRM-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N |

製品の起源 |

United States |

準備方法

Molecular Architecture and Key Substituents

The molecular structure of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile features a quinoline core with three critical modifications:

- Fluorine at the 5-position, enhancing metabolic stability and lipophilicity through electronegative effects.

- Methyl group at the 8-position, providing steric bulk to influence regioselectivity during synthesis.

- Ether-linked acetonitrile at the 4-position, introduced via nucleophilic substitution to confer polarity and reactivity.

The canonical SMILES representation (CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N) confirms the spatial arrangement of substituents, while the InChIKey (GVAALFOGTFNDRM-UHFFFAOYSA-N) ensures stereochemical specificity.

Synthesis of the Quinoline Core

Gould–Jacobs Cyclization for Quinolin-4-ol Precursor

The synthesis begins with the preparation of 5-fluoro-8-methylquinolin-4-ol, the precursor for subsequent alkylation. The Gould–Jacobs reaction is employed to construct the quinoline backbone:

- Condensation : Aniline derivatives react with diethyl ethoxymethylidenedimalonate under thermal conditions to form a diester intermediate.

- Cyclization : Heating the intermediate above 250°C induces ketene formation, followed by cyclization to yield 4-hydroxyquinoline derivatives.

- Functionalization : Fluorine and methyl groups are introduced via substituted anilines or post-cyclization halogenation/methylation.

This method produces 5-fluoro-8-methylquinolin-4-ol in moderate yields (30–50%), with regioselectivity controlled by electronic and steric factors.

Alkylation with Chloroacetonitrile

Nucleophilic Substitution Mechanism

The quinolin-4-ol intermediate undergoes alkylation with chloroacetonitrile to install the acetonitrile moiety:

- Base Activation : 5-Fluoro-8-methylquinolin-4-ol is treated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to deprotonate the hydroxyl group, generating a nucleophilic alkoxide.

- SN2 Reaction : The alkoxide attacks chloroacetonitrile’s electrophilic carbon, displacing chloride and forming the ether linkage.

- Purification : The crude product is isolated via solvent evaporation and purified using column chromatography.

Table 1: Reaction Parameters for Alkylation

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Yield | 60–75% (reported in similar systems) |

Alternative Synthetic Routes

Conrad–Limpach Cyclization

While less common for this derivative, the Conrad–Limpach method offers an alternative pathway:

- Schiff Base Formation : Aniline reacts with β-ketoesters to form iminoenol intermediates.

- Cyclization : Intramolecular hetero-Diels–Alder reaction under acidic conditions yields quinolin-4-ones.

- Reduction : The ketone group is reduced to a hydroxyl group for subsequent alkylation.

This route requires high temperatures (>200°C) and strong acids, limiting its practicality compared to Gould–Jacobs.

Palladium-Catalyzed Carbonylation

Modern approaches employ palladium catalysts to introduce carbonyl groups:

- Sonogashira Coupling : 2-Iodoaniline reacts with terminal alkynes under CO atmosphere.

- Cyclization : Base-mediated cyclization forms the quinolin-4-one core.

- Post-Functionalization : The hydroxyl group is alkylated as described in Section 3.

This method achieves higher regiocontrol but involves costly catalysts and pressurized CO.

Optimization and Challenges

Solvent and Base Selection

Regioselectivity in Cyclization

The methyl group at the 8-position directs electrophilic substitution to the 5-position during quinoline formation, ensuring consistent fluorine placement. Steric hindrance from the methyl group also suppresses competing reactions at adjacent positions.

Yield Improvement Strategies

Characterization and Quality Control

Spectroscopic Analysis

化学反応の分析

Nitrile Group Transformations

While direct experimental data for this compound is limited, analogous quinoline-acetonitrile derivatives undergo:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition Reactions : Participation in Huisgen cycloadditions with azides (click chemistry) .

Ether Linkage Stability

The ether bond (quinoline-O-CH₂-C≡N) demonstrates stability under standard conditions but may cleave under:

-

Strong acids (e.g., H₂SO₄, HCl)

-

High-temperature basic environments.

Substitution Reactions on the Quinoline Ring

The 5-fluoro and 8-methyl substituents influence electrophilic substitution patterns:

For instance, fluorinated quinolines undergo regioselective bromination at C-6 when treated with Br₂/FeBr₃ .

O-Alkylation and Side-Chain Modifications

The acetonitrile side chain serves as a versatile handle for further functionalization:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Alkylation | 1,3-Dibromopropane, Cs₂CO₃, NaI | Elongated ether derivatives | |

| Nucleophilic Addition | Grignard reagents (R-Mg-X) | Secondary alcohols |

For example, reaction with 1,3-dibromopropane yields dimers or polymers through sequential alkylation steps .

Stability and Degradation Pathways

Critical stability data include:

| Condition | Behavior | Source |

|---|---|---|

| Ambient temperature | Stable (>6 months) | |

| Acidic (pH < 3) | Ether cleavage observed | |

| UV light | Partial decomposition |

Degradation products under acidic conditions include 5-fluoro-8-methylquinolin-4-ol and glycolic acid derivatives.

Comparative Reactivity of Halogenated Analogues

Substitution of the 5-fluoro group with other halogens alters reactivity:

| Halogen (X) | Reactivity Trend | Example Transformation |

|---|---|---|

| F | Low electrophilicity | Resists SNAr under mild conditions |

| Cl/Br | Higher susceptibility to SNAr | Efficient substitution with amines |

The fluorine atom’s strong C-F bond limits its participation in displacement reactions compared to chloro/bromo analogues .

科学的研究の応用

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects .

類似化合物との比較

Key Differences :

Optimization Insights :

Activity Comparison :

| Compound Type | Predicted/Potential Activities | Key Substituent Influence |

|---|---|---|

| Quinoline Acetonitrile | Antimicrobial, anticancer | Fluoro (CYP450 inhibition), methyl (steric shielding) |

| Triazole-Thioacetonitrile | Antitumor, antioxidant | Thioether (redox modulation), triazole (enzyme binding) |

| Coumarin Acetonitrile | Fluorescence probes, enzyme inhibitors | Methoxy (electron donation), coumarin (planar rigidity) |

Physicochemical Properties

Physical properties are influenced by molecular weight, polarity, and substituents:

生物活性

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is a synthetic compound characterized by its unique quinoline structure, which includes a fluorine atom and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C12H10FN3O, and it features distinct functional groups that contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The structure of this compound incorporates:

- Quinoline moiety : A bicyclic aromatic structure known for its diverse biological activities.

- Fluorine substitution : Enhances lipophilicity, potentially improving the compound's bioavailability.

- Methyl group : Influences the compound's electronic properties and may enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, quinoline derivatives are recognized for their:

-

Antimicrobial Activity :

- Studies have shown that quinoline derivatives possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For example, derivatives of quinoline have demonstrated activity against Staphylococcus aureus and Escherichia coli .

- A comparative study revealed that certain quinoline derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

-

Anticancer Potential :

- The compound has shown cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit the growth of cancer cells, demonstrating promising results .

- The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including this compound:

Antimicrobial Study

A recent study assessed the antibacterial activity of various quinoline derivatives under different conditions (dark vs. blue light). The results indicated that certain derivatives were significantly more effective under blue light irradiation, suggesting a photodynamic effect that enhances their antimicrobial properties .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| 5c | 12.23 | Antibacterial |

| 4e | 6.81 | Antibacterial |

| 5f | 3.49 | Antibacterial |

Anticancer Evaluation

Another research effort focused on the cytotoxicity of quinoline derivatives against various cancer cell lines (e.g., HepG2). The selectivity index was calculated to determine the therapeutic window of these compounds:

| Compound | Selectivity Index (CC50/MIC H37Rv) |

|---|---|

| 8i | 135 |

| 9g | >83 |

These findings underscore the importance of structural modifications in enhancing the biological activity of quinoline derivatives.

The biological activity of this compound can be attributed to its structural features:

- Lipophilicity : The presence of fluorine increases lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

- Reactivity : The acetonitrile functional group may participate in nucleophilic reactions with biological macromolecules, altering their function and leading to therapeutic effects.

Q & A

Q. How can contradictory data on physicochemical properties be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。